1-(4-Methoxyphenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photolysis Studies

Due to its chemical structure, 1-(4-Methoxyphenyl)ethanol is useful in studying photolysis, which is the breakdown of molecules by light. Researchers have employed it to investigate both steady-state and nanosecond laser flash photolysis processes. Source: Fisher Scientific:

Organic Synthesis

1-(4-Methoxyphenyl)ethanol can be a precursor for the synthesis of other organic compounds. For instance, it is a reactant in the production of 4-(1-chloro-ethyl)-anisole. Source: Fisher Scientific:

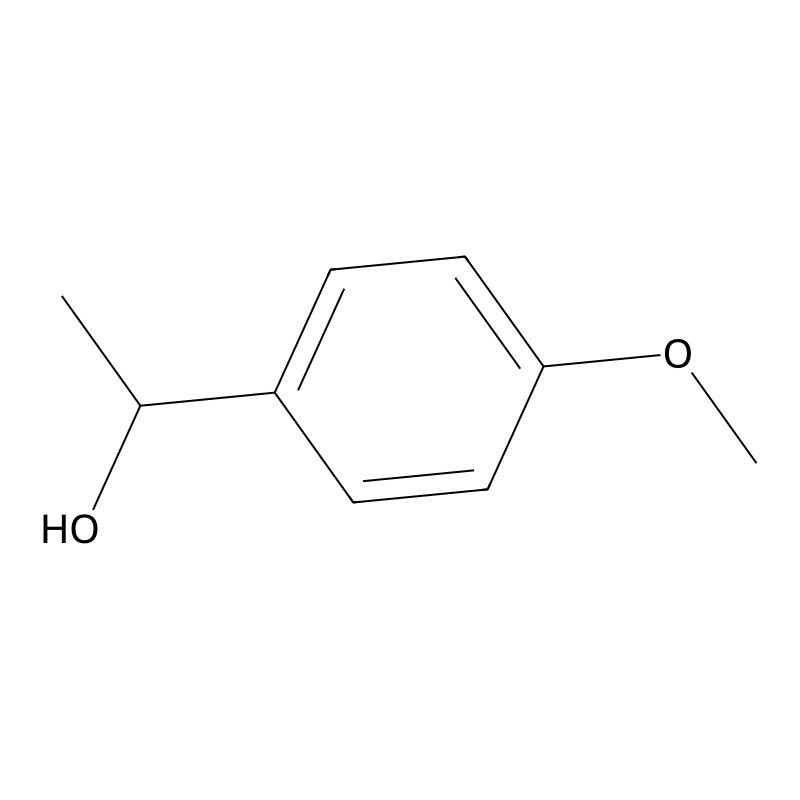

1-(4-Methoxyphenyl)ethanol, also known as 4-methoxyphenyl ethanol, is an organic compound with the molecular formula . It features a phenolic structure with a methoxy group attached to the para position of the phenyl ring. The compound exists as a colorless liquid and has a characteristic aromatic odor. Its chemical structure can be represented as follows:

textO ||C6H4-CH-CH3 | OCH3

This compound is of interest due to its potential applications in pharmaceuticals and its unique chemical reactivity.

- Reduction Reactions: The compound can be synthesized through the reduction of 4-methoxyacetophenone, which has been studied using biocatalytic methods to enhance enantioselectivity .

- Transesterification: Lipase-catalyzed transesterification has been employed to resolve the racemic mixture of 1-(4-methoxyphenyl)ethanol into its enantiomers. This process optimizes conditions such as solvent choice and temperature for maximum yield and purity .

- Acylation Reactions: The alcohol group can undergo acylation, forming esters that may have different biological activities or industrial applications.

1-(4-Methoxyphenyl)ethanol exhibits various biological activities, including:

- Antioxidant Properties: Studies indicate that this compound may possess antioxidant capabilities, which are beneficial in mitigating oxidative stress in biological systems.

- Inhibition of Cytochrome P450 Enzymes: It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Pharmacological

Several methods exist for synthesizing 1-(4-Methoxyphenyl)ethanol:

- Biocatalytic Reduction: Utilizing microbial cells or enzymes to reduce 4-methoxyacetophenone to produce (S)-1-(4-methoxyphenyl)ethanol. This method often employs ionic liquid systems to enhance reaction efficiency .

- Chemical Reduction: Traditional chemical methods involve reducing the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Lipase-Catalyzed Resolution: This method allows for the separation of enantiomers from racemic mixtures using immobilized lipases under optimized conditions .

1-(4-Methoxyphenyl)ethanol finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in synthesizing drugs and therapeutic agents.

- Cosmetics: Employed in formulations for its aromatic properties and potential skin benefits.

- Chemical Research: Utilized in studies involving photolysis and reaction kinetics due to its reactive functional groups .

Research into the interactions of 1-(4-Methoxyphenyl)ethanol includes:

- Enzyme Interactions: Investigating how this compound interacts with various enzymes, particularly cytochrome P450s, which could influence drug metabolism and efficacy .

- Biocompatibility Studies: Assessing its safety and compatibility with biological tissues for potential therapeutic uses.

Several compounds share structural similarities with 1-(4-Methoxyphenyl)ethanol. Below is a comparison highlighting their unique characteristics:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (R)-1-(4-Methoxyphenyl)ethanol | 1.00 | Stereoisomer with specific biological activity |

| (S)-1-(4-Methoxyphenyl)ethanol | 1.00 | Enantiomeric form often used in pharmacological studies |

| 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | 0.92 | Contains an additional methyl group affecting properties |

| 2-(3,5-Dimethoxyphenyl)propan-2-ol | 0.90 | Contains two methoxy groups which may enhance solubility |

| (5-Methoxy-2-methylphenyl)methanol | 0.89 | Different positioning of methoxy groups affecting reactivity |

These similar compounds exhibit variations in their chemical properties and biological activities, making them suitable for different applications while sharing a common structural motif with 1-(4-Methoxyphenyl)ethanol.

The historical development of 1-(4-methoxyphenyl)ethanol synthesis traces its origins to the broader evolution of aromatic alcohol chemistry. Early synthetic approaches to this compound emerged from the reduction of corresponding ketone precursors, specifically through the transformation of 4-methoxyacetophenone. The compound's synthesis was first systematically documented through reduction methodologies employing potassium borohydride as the reducing agent. This historical approach involved dissolving 4-methoxyacetophenone in ethanol solvent, followed by batch-wise addition of potassium borohydride while maintaining reaction temperatures between 20°C and 40°C for 4-12 hours, ultimately achieving yields of approximately 98%.

The development of more sophisticated synthetic routes has evolved significantly since these early methodologies. Patent literature from 2004 describes a comprehensive three-step synthesis protocol that begins with the reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, followed by esterification and elimination reactions to produce 4-methoxystyrene. This synthetic pathway demonstrates the compound's historical importance as a critical intermediate in the production of styrene derivatives, with the overall three-step process achieving total yields of approximately 85.6%.

The historical significance of this compound extends beyond its synthetic accessibility to encompass its role in understanding aromatic-alcohol interactions. Research has shown that the methoxy substituent enhances the electron-donating characteristics of the benzene ring, making it more reactive in electrophilic aromatic substitution reactions. This property has made it a valuable model compound for studying electronic effects in aromatic systems throughout the development of modern organic chemistry.

Importance in Organic Chemistry Research

1-(4-Methoxyphenyl)ethanol has established itself as a cornerstone compound in multiple areas of organic chemistry research, particularly in photochemical studies and mechanistic investigations. The compound serves as a primary substrate for studying steady-state and nanosecond laser-flash photolysis reactions, providing researchers with valuable insights into photochemical reaction mechanisms. These photolysis studies have contributed significantly to understanding light-induced chemical transformations in aromatic alcohol systems.

The compound's utility extends to its role as a precursor in the synthesis of chlorinated derivatives. Research has demonstrated its effective conversion to 4-(1-chloroethyl)-anisole, showcasing its versatility as a synthetic intermediate. This transformation highlights the compound's capacity to undergo various functional group modifications while maintaining the integrity of the aromatic methoxy system.

Recent conformational studies have revealed the complex intramolecular interactions present in related methoxyphenyl ethanol systems. Research utilizing laser-induced fluorescence excitation and infrared spectroscopy has demonstrated that methoxy group substitution enhances intramolecular hydrogen bonding interactions between hydroxyl groups and π-electron systems. These findings have significant implications for understanding the conformational preferences and reactivity patterns of 1-(4-methoxyphenyl)ethanol and related compounds.

The compound's role in synthetic methodology development cannot be overstated. It serves as a model substrate for testing new catalytic systems and reaction conditions, particularly in the development of green chemistry approaches. Its well-characterized properties and predictable reactivity make it an ideal candidate for validating new synthetic protocols before applying them to more complex or valuable substrates.

Position in Asymmetric Synthesis Studies

1-(4-Methoxyphenyl)ethanol occupies a pivotal position in asymmetric synthesis research, particularly in the development and optimization of enzymatic resolution techniques. The compound exists as a racemic mixture, making it an excellent substrate for studying stereoselective transformations and chiral separation methodologies. Extensive research has focused on lipase-catalyzed stereoselective transesterification reactions for the resolution of its enantiomers.

Comprehensive studies have identified immobilized lipase Novozyme 40086 as the optimal biocatalyst for achieving high enantioselectivity in the resolution of 1-(4-methoxyphenyl)ethanol enantiomers. These investigations have systematically examined the effects of various parameters including organic solvent selection, acyl donor choice, reaction temperature, and reaction time on both substrate conversion rates and optical purity of the remaining substrate. Response surface methodology and central composite design approaches have been employed to optimize reaction conditions, achieving enantiomeric excess values of 99.87% with conversion rates of 56.71% under optimized conditions.

The optimized reaction conditions for asymmetric resolution include the use of n-hexane as solvent, vinyl acetate as acyl donor, reaction temperature of 35°C, substrate molar ratio of 1:6, enzyme dosage of 20 mg, and reaction time of 2.5 hours. These conditions represent a significant advancement in enzymatic resolution methodology, offering mild reaction conditions and reduced reaction times that make the system promising for industrial applications.

| Resolution Parameter | Optimized Value | Effect on Selectivity |

|---|---|---|

| Solvent | n-hexane | Enhanced enzyme stability |

| Acyl Donor | Vinyl acetate | Improved reaction rate |

| Temperature | 35°C | Optimal enzyme activity |

| Substrate Ratio | 1:6 | Maximized conversion |

| Enzyme Dosage | 20 mg | Cost-effective catalysis |

| Reaction Time | 2.5 hours | Reduced processing time |

Advanced research has explored the application of three-liquid-phase systems for enhanced enzymatic chiral resolution of 1-(4-methoxyphenyl)ethanol derivatives. These systems have demonstrated superior catalytic efficiency with a 10-fold increase in enantiomeric ratio and 36% enhancement in hydrolysis efficiency compared to traditional oil-water systems. The polymer/salt three-liquid-phase systems, particularly those employing polyethylene glycol 600 and sodium sulfate, have shown exceptional promise for practical applications.

Biocatalytic enantioselective reduction studies have also examined the conversion of 4-methoxyacetophenone directly to (S)-1-(4-methoxyphenyl)ethanol using various microbial systems. Research utilizing immobilized Rhodotorula species cells has successfully conducted this transformation in ionic liquid-containing co-solvent systems, demonstrating the versatility of biological approaches to asymmetric synthesis. These studies have revealed that the efficiency of biocatalytic reduction depends significantly on the types of anions and cations present in ionic liquid systems, as well as their specific combinations.

The compound's importance in asymmetric synthesis extends beyond its role as a substrate to encompass its utility as a chiral building block for more complex molecules. Its well-defined stereochemistry and readily accessible functional groups make it valuable for the synthesis of enantiopure pharmaceutical intermediates and natural product analogs. The development of efficient asymmetric synthesis protocols for this compound has broader implications for the pharmaceutical industry, where enantiomerically pure compounds are increasingly important for drug development and regulatory approval processes.

XLogP3

GHS Hazard Statements

H227 (33.33%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant